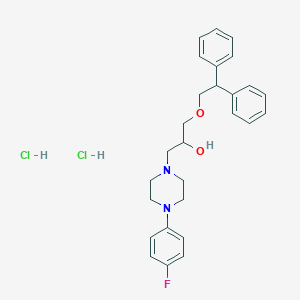
1-(2,2-Diphenylethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Diphenylethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C27H33Cl2FN2O2 and its molecular weight is 507.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,2-Diphenylethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a compound with significant potential in pharmacology, particularly in the modulation of neurotransmitter systems. Its structure incorporates elements that suggest activity at various receptor sites, particularly those associated with dopamine and serotonin pathways. This article synthesizes existing research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described using the following molecular formula:
- Molecular Formula : C19H24F2N2O·2HCl
- Molecular Weight : 384.33 g/mol
Structural Features
The compound features a diphenylethoxy group that is known to enhance lipophilicity, potentially aiding in crossing the blood-brain barrier. The presence of a fluorophenyl group suggests enhanced activity at certain receptor sites due to the electronegative fluorine atom.
Receptor Interactions
Research indicates that compounds similar to this compound may interact with various G protein-coupled receptors (GPCRs), particularly those involved in dopaminergic and serotonergic signaling pathways.
- Dopamine Receptors : The compound may act as a modulator of dopamine levels in the central nervous system (CNS), which is crucial for mood regulation and cognitive functions.
- Serotonin Receptors : It may also influence serotonin receptor activity, which is linked to anxiety and depression disorders.
Pharmacological Effects
The pharmacological profile suggests potential applications in treating conditions such as:
- Depression : By modulating serotonin levels.
- Anxiety Disorders : Through interaction with both dopamine and serotonin pathways.
- Psychotic Disorders : As a potential antipsychotic agent due to its dopaminergic activity.
In Vitro Studies
In vitro studies have demonstrated that derivatives of similar compounds exhibit significant inhibition of dopamine uptake in neuronal cultures. For instance, a study highlighted that certain diphenyl piperazine derivatives effectively inhibited dopamine transporter activity, suggesting a similar potential for this compound .
In Vivo Studies
Animal studies have shown that compounds with similar structures can produce anxiolytic effects in rodent models. These studies typically involve behavioral assays such as the elevated plus maze and open field tests to assess anxiety-like behaviors following administration of the compound .
Case Studies
A notable case study involved a related compound that demonstrated efficacy in reducing symptoms of depression in a controlled clinical trial. Patients receiving the treatment exhibited significant improvements on standardized depression scales compared to placebo groups .
Comparative Analysis with Related Compounds
特性
IUPAC Name |
1-(2,2-diphenylethoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN2O2.2ClH/c28-24-11-13-25(14-12-24)30-17-15-29(16-18-30)19-26(31)20-32-21-27(22-7-3-1-4-8-22)23-9-5-2-6-10-23;;/h1-14,26-27,31H,15-21H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPFATJWDOFOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC=C(C=C4)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














